molecular formula C7H7N3O4 B188715 N-Methyl-2,6-dinitroaniline CAS No. 5910-19-0

N-Methyl-2,6-dinitroaniline

Cat. No.: B188715
CAS No.: 5910-19-0
M. Wt: 197.15 g/mol
InChI Key: YEYQXUWULBDKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2,6-dinitroaniline is an organic compound with the molecular formula C7H7N3O4. It is a derivative of aniline, where the amino group is substituted with a methyl group and two nitro groups are attached to the benzene ring at the 2 and 6 positions. This compound is known for its applications in the agricultural industry, particularly as a herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-2,6-dinitroaniline can be synthesized through the nitration of N-methylaniline. The process involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out in continuous-flow microreactor systems. This method offers several advantages, including improved safety, higher selectivity, and reduced solvent usage. The continuous-flow process allows for better control of reaction conditions and minimizes the risk of hazardous exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,6-dinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst are commonly used for the reduction of nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products

    Reduction: The reduction of this compound typically yields N-Methyl-2,6-diaminoaniline.

    Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be obtained.

Scientific Research Applications

N-Methyl-2,6-dinitroaniline has several applications in scientific research and industry:

Mechanism of Action

N-Methyl-2,6-dinitroaniline exerts its herbicidal effects by disrupting the mitotic process in plant cells. It binds to tubulin proteins, preventing the formation of microtubules, which are essential for cell division. This inhibition leads to the arrest of cell division and ultimately the death of the plant .

Comparison with Similar Compounds

Similar Compounds

    Pendimethalin: Another dinitroaniline herbicide with similar applications in agriculture.

    Trifluralin: A widely used herbicide that also inhibits cell division in plants.

    Oryzalin: A dinitroaniline compound used for weed control in various crops.

Uniqueness

N-Methyl-2,6-dinitroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its methyl group enhances its lipophilicity, making it more effective in certain applications compared to other dinitroaniline compounds .

Properties

IUPAC Name

N-methyl-2,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-8-7-5(9(11)12)3-2-4-6(7)10(13)14/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYQXUWULBDKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207850
Record name N-Methyl-2,6-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5910-19-0
Record name N-Methyl-2,6-dinitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5910-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2,6-dinitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2,6-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-2,6-dinitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methylamine (4.5 ml of 2.0 M solution in THF) was added to a stirred solution of 2-chloro-1,3-dinitrobenzene (0.90 g, 4.4 mmol) in 40 ml of THF and the mixture was stirred for 30 min. The reaction was quenched by the addition of water and ether. The aqueous layer was separated and extracted twice with ether. The combined organic extracts were washed with saturated NaHCO3, brine and dried over magnesium sulfate. Filtration, removal of solvent and purification of residue via Biotage chromatography eluting with 20% ethyl acetate/dichloromethane to gave 0.80 g (91%) of product.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2,6-dinitroaniline
Reactant of Route 2
Reactant of Route 2
N-Methyl-2,6-dinitroaniline
Reactant of Route 3
Reactant of Route 3
N-Methyl-2,6-dinitroaniline
Reactant of Route 4
Reactant of Route 4
N-Methyl-2,6-dinitroaniline
Reactant of Route 5
Reactant of Route 5
N-Methyl-2,6-dinitroaniline
Reactant of Route 6
Reactant of Route 6
N-Methyl-2,6-dinitroaniline
Customer
Q & A

Q1: What structural features of N-methyl-2,4,6-trinitroaniline (picramide) and N-methyl-2,6-dinitroaniline make their proton magnetic resonance spectra temperature-dependent?

A1: The study [] reveals that both N-methyl-2,4,6-trinitroaniline and this compound exhibit temperature-dependent proton magnetic resonance spectra due to the presence of nitro groups adjacent to the amine group. At low temperatures, the 3- and 5-phenyl protons on these molecules appear inequivalent in the spectra. This inequivalence arises from restricted rotation around the nitrogen-phenyl bond, likely hindered by steric interactions between the nitro groups and the N-methyl group. As the temperature rises, the rotation rate increases, leading to an averaging of the magnetic environments experienced by the 3- and 5-phenyl protons. Consequently, these protons become equivalent at higher temperatures, resulting in a coalescence of the AB quartet observed at lower temperatures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.